1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
Description
The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a modified nucleoside analog characterized by:
- A pyrimidin-4-one ring with a thione (C=S) group at position 2.
- A tetrahydrofuran (oxolan) sugar moiety with hydroxyl groups at positions 3 and 4, and a (1R)-1-hydroxyethyl substituent at position 3.
- Stereochemical specificity: The 2R,3R,4S,5R configuration ensures spatial orientation critical for biological interactions.
Properties
Molecular Formula |
C10H14N2O5S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O5S/c1-4(13)8-6(15)7(16)9(17-8)12-3-2-5(14)11-10(12)18/h2-4,6-9,13,15-16H,1H3,(H,11,14,18)/t4-,6+,7-,8-,9-/m1/s1 |
InChI Key |
OSPURDLIERIHLI-PMPOVCSBSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=S)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=CC(=O)NC2=S)O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves several steps. One common synthetic route includes the following steps:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring with the desired stereochemistry.
Introduction of hydroxyl groups: The hydroxyl groups are introduced through selective oxidation reactions.
Formation of the pyrimidinone ring: This step involves the condensation of appropriate precursors to form the pyrimidinone ring.
Introduction of the sulfanylidenepyrimidinone core: This is achieved through a series of substitution reactions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The sulfanylidenepyrimidinone core can undergo nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Thione vs. Oxo Groups : The 2-sulfanylidene group in the target compound may improve binding to sulfur-seeking enzymes (e.g., thymidylate synthase) compared to oxo analogs like uridine derivatives .
- Stereochemical Sensitivity : The 5R configuration in the hydroxyethyl group optimizes hydrogen bonding with biological targets, unlike 5S analogs .
- Synthetic Challenges : highlights the complexity of introducing thione groups via multi-step heterocyclic syntheses, requiring precise control to avoid byproducts.
Biological Activity
The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a pyrimidine derivative with significant biological activity. Its complex structure suggests potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 376.319 g/mol. The structure includes a pyrimidine ring substituted with a sulfanyl group and a sugar moiety, which may enhance its biological interactions.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance:
- Mechanism of Action : The compound may inhibit viral replication by interfering with viral RNA synthesis or by acting as a nucleotide analog.
- Case Study : A study demonstrated that related pyrimidine derivatives effectively inhibited the replication of the influenza virus in vitro, suggesting potential for further development against other viral pathogens.
Anticancer Activity
The compound has also shown promise in anticancer applications:
- Cell Line Studies : In vitro studies using cancer cell lines have reported that this compound induces apoptosis and inhibits cell proliferation. For example, assays conducted on breast cancer cell lines showed significant reduction in cell viability at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of Apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell Cycle Arrest |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:
- Absorption : The compound is likely to be well absorbed due to its hydrophilic sugar moiety.
- Metabolism : Potential metabolic pathways include glucuronidation and sulfation.
- Toxicity Profile : Toxicological assessments indicate low cytotoxicity in normal human cell lines at therapeutic doses.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound:
- Synthesis Optimization : Researchers have developed more efficient synthetic routes to produce this compound with higher yields and purity.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the sugar moiety can significantly affect antiviral and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
